molecular formula C19H21N3O3 B6040928 4-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one

4-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one

Cat. No.: B6040928
M. Wt: 339.4 g/mol
InChI Key: MJDDULLKABOWAG-UHFFFAOYSA-N
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Description

4-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyrimidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the cyclization of o-hydroxyacetophenones under basic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, while the pyrimidinone moiety is often formed via condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated versions, which can have different biological activities and properties.

Scientific Research Applications

4-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity, while the pyrimidinone structure may contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases . Additionally, benzothiophene derivatives share structural similarities and are also studied for their pharmacological properties .

Uniqueness

What sets 4-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-12-8-15-9-14(2-3-17(15)25-12)19(24)22-6-4-13(5-7-22)16-10-18(23)21-11-20-16/h2-3,9-13H,4-8H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDDULLKABOWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)N3CCC(CC3)C4=CC(=O)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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